tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN2O3 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium thiocyanate, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions can be employed for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can yield products with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Reduction can yield products with lower oxidation states, such as alcohols or amines.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-methoxypyridin-2-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(((6-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which allows for specific interactions with biological targets. The tert-butyl ester group provides stability and enhances the compound’s solubility in organic solvents. These features make it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H23BrN2O3 |
---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-[(6-bromopyridin-2-yl)oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-7-12(8-10-19)11-21-14-6-4-5-13(17)18-14/h4-6,12H,7-11H2,1-3H3 |
InChI Key |
XTLWMFOKLKFRNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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